4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one
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Overview
Description
4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound known for its unique structural framework, which combines a triazole ring with a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-hydrazinobenzonitrile. This intermediate then undergoes cyclization with formic acid or formamide under reflux conditions to yield the desired triazoloquinazolinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also integral to industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkylated triazoloquinazolinones.
Scientific Research Applications
Chemistry
In chemistry, 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been studied for their ability to inhibit certain enzymes and receptors, which could lead to new treatments for diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer research, it may inhibit the activity of enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- 4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-7-one
Uniqueness
4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is unique due to its specific position of the triazole ring fusion, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
39247-61-5 |
---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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